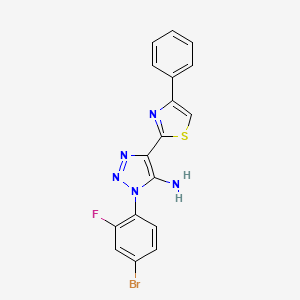
1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H11BrFN5S and its molecular weight is 416.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by a unique structural arrangement that includes triazole and thiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C17H11BrFN5S with a molecular weight of 416.27 g/mol. The presence of halogen substituents (bromo and fluoro) on the phenyl ring potentially enhances its biological activity by influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H11BrFN5S |
| Molecular Weight | 416.27 g/mol |
| CAS Number | 1207007-40-6 |
| Structural Features | Triazole and Thiazole moieties |
Antimicrobial Activity
Compounds containing triazole and thiazole rings are known for their diverse biological activities, including antimicrobial properties. The thiazole moiety is often linked to antifungal activity, while the triazole group has demonstrated efficacy against various pathogens. Preliminary studies suggest that this compound may exhibit significant antimicrobial properties due to these structural features.
Anticancer Activity
Research indicates that similar compounds have shown promising results in anticancer assays. For instance, thiazole derivatives have been reported to possess chemopreventive and chemotherapeutic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes or pathways relevant to cancer progression is a focal point for further investigation .
In a comparative study of related compounds, some exhibited IC50 values indicating effective inhibition against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) at concentrations as low as 6.2 μM and 27.3 μM respectively .
The mechanism of action for compounds like this compound typically involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. Interaction studies are essential to elucidate these mechanisms and establish therapeutic potential.
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN5S/c18-11-6-7-14(12(19)8-11)24-16(20)15(22-23-24)17-21-13(9-25-17)10-4-2-1-3-5-10/h1-9H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBPOOGZFMHLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














